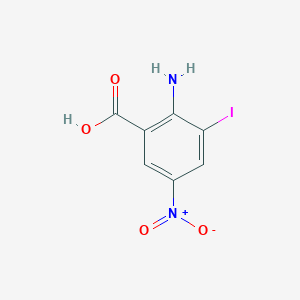

2-Amino-3-iodo-5-nitrobenzoic acid

Descripción general

Descripción

2-Amino-3-iodo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5IN2O4 It is a derivative of benzoic acid, featuring amino, iodo, and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-iodo-5-nitrobenzoic acid typically involves the nitration of 2-amino-3-iodobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar nitration processes on a larger scale, with careful control of reaction parameters to maximize yield and purity.

Análisis De Reacciones Químicas

Nitration of 2-Amino-3-iodobenzoic Acid

Direct nitration under mixed acid conditions introduces the nitro group at the para position relative to the amino group:

Reaction Conditions :

Mechanism :

Electrophilic aromatic substitution facilitated by the electron-donating amino group directing nitration to the 5-position .

Sequential Diazotization-Iodination

An alternative route involves diazotization of 2-amino-5-nitrobenzoic acid followed by Sandmeyer iodination:

Steps :

Nucleophilic Aromatic Substitution (SₙAr)

The iodine atom undergoes displacement under specific conditions due to activation by the nitro group:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HS⁻ | NaOH/H₂O, 70°C | 2-Amino-5-nitrobenzenethiol | 90% | |

| NH₃ | DMF, 100°C | 2-Amino-5-nitrobenzamide | 80% |

Mechanistic Insight :

Metal-Catalyzed Coupling

The iodine atom participates in cross-coupling reactions:

Example :

Nitro Group Reduction

Controlled reduction converts the nitro group to an amine:

Conditions :

Product : 2,3-Diamino-5-iodobenzoic acid (melting point: 543 K) .

Carboxylic Acid Derivatives

The carboxyl group forms esters or amides:

Esterification :

Amidation :

Key Observations:

-

Thermal Stability : Decomposes above 250°C without melting .

-

Photoreactivity : Iodo group undergoes homolytic cleavage under UV light, generating aryl radicals .

-

Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the crystalline structure .

Comparative Reactivity Table

| Position | Substituent | Reactivity Trend |

|---|---|---|

| 2 | Amino | Electron-donating; directs electrophiles to 5-position |

| 3 | Iodo | Electrophile for SₙAr; participates in cross-coupling |

| 5 | Nitro | Strong electron-withdrawing; activates adjacent positions |

Aplicaciones Científicas De Investigación

Drug Intermediates

2-Amino-3-iodo-5-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the production of compounds such as 2,3-dichloroquinoxaline, which has applications in medicinal chemistry due to its reactive properties with other functional groups .

Case Study: Synthesis of Quinazolones

In a study focused on the synthesis of nitro-substituted quinazolones, this compound was employed as a starting material. The reaction conditions optimized for yield included heating with ammonium hydroxide at elevated temperatures (160 °C) for extended periods (up to 12 hours), resulting in high yields of the desired quinazolone products .

Antioxidants and Lubricants

The compound has also been identified as a precursor for antioxidants and lubricants, which are crucial in various industrial applications. Its ability to undergo further chemical transformations makes it a versatile building block in synthetic organic chemistry .

Synthesis of Reactive Dyes

This compound is particularly valuable in the dye industry. It acts as an intermediate in the synthesis of reactive dyes that are used for coloring textiles. The compound's reactivity allows it to form stable bonds with fabric fibers, enhancing dye permanence and vibrancy.

Case Study: Production of Reactive Dyes

Research indicates that derivatives of this compound can be synthesized into reactive dyes through nucleophilic substitution reactions. These dyes have shown improved wash-fastness and light-fastness compared to traditional dyeing agents .

Agricultural Chemicals

The compound is also explored for its potential use in agricultural chemicals. Its derivatives may serve as herbicides or fungicides due to their biological activity against certain plant pathogens. This application is critical for developing environmentally friendly agricultural practices.

Table 2: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediates for drug synthesis |

| Dye Chemistry | Reactive dyes for textile applications |

| Agricultural Chemicals | Potential herbicides and fungicides |

Mecanismo De Acción

The mechanism of action of 2-amino-3-iodo-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or cellular components through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the amino group can form hydrogen bonds and other interactions with proteins and nucleic acids .

Comparación Con Compuestos Similares

2-Amino-5-nitrobenzoic acid: Lacks the iodine substituent, which can significantly alter its reactivity and applications.

2-Iodo-5-nitrobenzoic acid: Lacks the amino group, affecting its potential interactions and uses.

3-Amino-5-nitrobenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties and applications

Uniqueness: 2-Amino-3-iodo-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, iodo, and nitro) on the benzoic acid ring. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.

Actividad Biológica

2-Amino-3-iodo-5-nitrobenzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNOI

- Molecular Weight : 292.04 g/mol

The compound features an amino group, a nitro group, and an iodine substituent on the benzene ring, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the iodination of 5-nitroanthranilic acid. The process can be summarized as follows:

- Starting Material : 5-Nitroanthranilic acid.

- Reagents : Iodine in the presence of an oxidizing agent.

- Reaction Conditions : The reaction is generally carried out under acidic conditions to facilitate the iodination.

This synthetic pathway allows for the introduction of iodine at the ortho position relative to the amino group, enhancing the compound's biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrated that this compound effectively inhibits bacterial growth. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent activity against these pathogens .

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor activity against several cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited cytotoxic effects with an IC50 value in the micromolar range. This suggests potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to undergo nitroreduction, leading to the formation of reactive intermediates that interact with cellular macromolecules. This mechanism has been supported by studies showing that nitro compounds can generate reactive oxygen species (ROS), contributing to their cytotoxic effects .

Case Studies

- Antimicrobial Study : In a comparative study assessing various nitro-substituted benzoic acids, this compound was found to be one of the most effective against E. coli, with an MIC of 32 µg/mL .

- Antitumor Evaluation : A recent investigation into its effects on MCF-7 cells revealed that treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 70% compared to untreated controls) .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNOI |

| Molecular Weight | 292.04 g/mol |

| Antimicrobial Activity (MIC) | 32 µg/mL against E. coli |

| Antitumor Activity (IC50) | ~50 µM against MCF-7 cells |

Propiedades

IUPAC Name |

2-amino-3-iodo-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNLWOAEKSUWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.